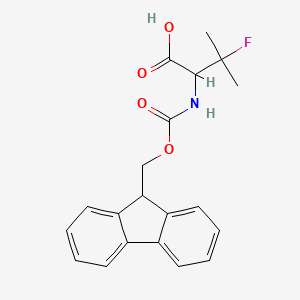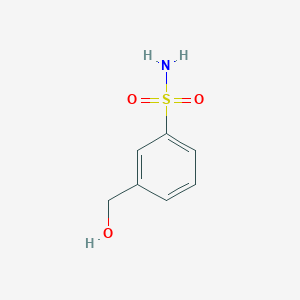
3-(Hydroxymethyl)benzenesulfonamide
概要
説明
3-(Hydroxymethyl)benzenesulfonamide is a chemical compound with the CAS Number: 220798-42-5 . It has a molecular weight of 187.22 .
Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)benzenesulfonamide is 1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) . This indicates that the compound has a benzene ring with a hydroxymethyl group and a sulfonamide group attached to it .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)benzenesulfonamide is a powder at room temperature .科学的研究の応用
Anticancer and Antimicrobial Agents
Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . These compounds can inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . By selectively inhibiting this gene, these compounds can potentially serve as novel antiproliferative agents .
Anti-Malarial and Anti-Bacterial Agents
Triazole-benzenesulfonamide hybrids have shown a wide spectrum of biological activities, including anti-malarial and anti-bacterial properties . The hybridization of these two compounds can lead to the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .
Anti-Tumor and Anti-Cancer Agents
Triazole-benzenesulfonamide hybrids have also been studied for their anti-tumor and anti-cancer properties . These compounds can interact with diverse proteins, enzymes, and receptors in organisms, leading to a variety of biological and pharmacological properties .
Anti-Convulsant and Analgesic Agents
In addition to their anti-malarial, anti-bacterial, anti-tumor, and anti-cancer properties, triazole-benzenesulfonamide hybrids have also been studied for their potential as anti-convulsant and analgesic agents .
Inhibition of Eukaryotic and Human Carbonic Anhydrases
A series of novel 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives were synthesized and evaluated for the inhibition of eukaryotic and human carbonic anhydrases . These compounds were screened for their inhibitory activities against three cytosolic isoforms as well as two β-CAs from fungal pathogens .
Anti-Inflammatory Agents
Triazole-benzenesulfonamide hybrids have also been studied for their potential as anti-inflammatory agents . The structure-activity relationship of these compounds has been explored, leading to the development of more potent therapeutic candidates .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQCTHCVNLLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630891 | |
| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)benzenesulfonamide | |
CAS RN |
220798-42-5 | |
| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




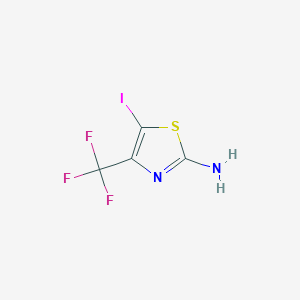



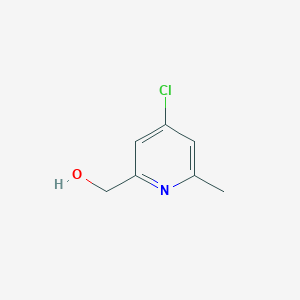
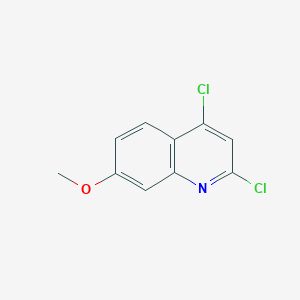
![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)
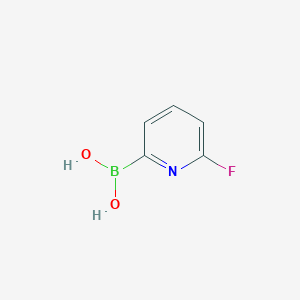
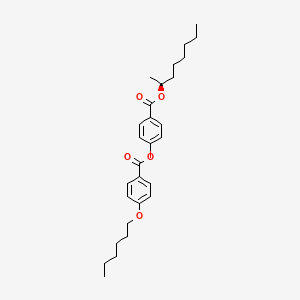
![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
